甲基-2-脱氧-α-L-赤藓糖呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

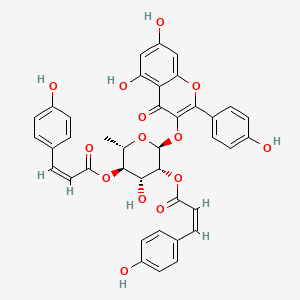

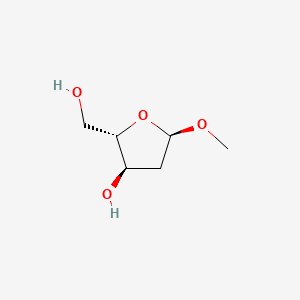

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.158 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular structure represented by the formula C6H12O4 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular weight of 148.16 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.科学研究应用

Furanoid Glycal Synthesis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a key intermediate in the synthesis of furanoid glycals . These furanoid glycals are highly functionalized chiral building blocks and have been used for the synthesis of structurally diverse molecules, including natural products with various biological activities .

Synthesis of Natural and Unnatural Products

Furanoid glycals derived from “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” have been used in the synthesis of natural and unnatural products, including C -and N -nucleosides of biological importance .

Stereoselective Synthesis of Key Intermediates

Furanoid glycals have also been used for the stereoselective synthesis of various cyclic and acyclic key intermediates of significant interest .

Allylic Oxidation

Ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, a derivative of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose”, undergoes chemoselective allylic oxidation upon treatment with manganese dioxide or pyridinium dichromate to give hex-2-enopyranoside-4-ulose .

Selective Oxidation of Primary Hydroxyl Group

A modification of the Corey-Kim procedure can be used for the selective oxidation of the primary hydroxyl group in ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside .

DNA Damage Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has been used in the analysis of oxidative DNA damage. Specifically, it has been used in determining the levels of 3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine (M1dG), a major-peroxidation-derived DNA adduct and a biomarker of cancer risk .

作用机制

The mechanism of action of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is not specified in the search results. It’s typically used for research purposes.

安全和危害

For safety, it’s recommended to rinse with pure water for at least 15 minutes in case of contact and consult a doctor . Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting if necessary . Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

属性

IUPAC Name |

(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-NGJCXOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-alpha-L-erythro-pentofuranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。